molecular formula C27H29N3O6S3 B2829596 4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864977-42-4

4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2829596
CAS No.: 864977-42-4
M. Wt: 587.72
InChI Key: VGJFBAONPIUINP-DQSJHHFOSA-N
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Description

The compound contains several functional groups including a benzamide, a sulfamoyl group, and a benzothiazole group . These groups are common in many pharmaceuticals and could suggest potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzamide and benzothiazole rings would likely contribute to the rigidity of the molecule, while the sulfamoyl groups could potentially form hydrogen bonds.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions . The benzothiazole ring might also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of multiple polar groups could increase its solubility in polar solvents . The compound might also exhibit strong UV absorption due to the presence of conjugated systems .

Scientific Research Applications

Synthesis and Electrophysiological Activity

One study describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating their potential in developing class III electrophysiological agents for cardiac arrhythmias treatment (Morgan et al., 1990).

Anticancer Agents

Another research area focuses on the synthesis of pro-apoptotic indapamide derivatives as anticancer agents. These compounds, including various benzamide derivatives, have shown proapoptotic activity and the potential to inhibit human carbonic anhydrase isoforms, which could be relevant in cancer treatment (Yılmaz et al., 2015).

Inhibition of Carbonic Anhydrases

Studies on aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII have shown that compounds with sulfonamide groups exhibit nanomolar half maximal inhibitory concentration (IC50) ranges. This suggests potential applications in treating conditions related to the dysregulation of carbonic anhydrases (Supuran et al., 2013).

Theoretical Study on Molecular Structure

A theoretical study on the molecular structure and gas-phase acidity of some biologically active sulfonamides has provided insight into the chemical behavior and potential biological interactions of sulfonamide-containing compounds (Remko, 2003).

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6S3/c1-4-29(19-20-8-6-5-7-9-20)39(34,35)22-12-10-21(11-13-22)26(31)28-27-30(16-17-36-2)24-15-14-23(38(3,32)33)18-25(24)37-27/h5-15,18H,4,16-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJFBAONPIUINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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